molecular formula C8H3F4NO B12085831 Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- CAS No. 1823930-53-5

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-

Cat. No.: B12085831
CAS No.: 1823930-53-5
M. Wt: 205.11 g/mol
InChI Key: ZPITXCPIKXPVLA-UHFFFAOYSA-N
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Description

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- is a fluorinated aromatic nitrile derivative characterized by a trifluoromethyl group at position 3, a hydroxyl group at position 2, and a fluorine atom at position 6 on the benzene ring. Such structural features make it relevant in pharmaceutical intermediates, agrochemicals, and materials science, where fluorine substitution often improves metabolic stability and bioavailability .

Properties

CAS No.

1823930-53-5

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2,14H

InChI Key

ZPITXCPIKXPVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)O)C#N)F

Origin of Product

United States

Preparation Methods

Electrophilic Substitution Approaches

Electrophilic aromatic substitution (EAS) provides a foundational strategy, though the electron-deficient nature of the aromatic ring complicates reactivity. A representative three-step sequence involves:

  • Initial Nitrile Installation :

    • Starting Material : 3-Trifluoromethyl-2-methoxybenzaldehyde.

    • Cyanation : Treatment with hydroxylamine hydrochloride followed by dehydration using acetic anhydride yields 3-trifluoromethyl-2-methoxybenzonitrile (85% yield).

    • Conditions : 120°C, 12 h, N-methylpyrrolidone (NMP) solvent.

  • Fluorination at C6 :

    • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Conditions : 80°C, 6 h, acetonitrile/water (9:1), 72% yield.

    • Regioselectivity : Directed by the meta-directing nitrile and ortho/para-directing methoxy groups.

  • Hydroxyl Group Deprotection :

    • Demethylation : BBr₃ in dichloromethane at -78°C to room temperature, achieving 90% conversion.

Table 1 : Optimization of Electrophilic Fluorination Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Selectfluor®MeCN/H₂O80672
NFSIDMF100858
CsFFlow reactor1100.581

Flow reactor conditions (0.5 h residence time) enhance yields by minimizing decomposition.

Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis enables precise trifluoromethyl group installation. A palladium-mediated route demonstrates efficacy:

  • Suzuki-Miyaura Coupling :

    • Substrate : 2-Hydroxy-6-fluorophenylboronic acid.

    • Trifluoromethyl Source : CF₃Cu (generated in situ from CuI and TMSCF₃).

    • Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, DMF, 100°C, 24 h (68% yield).

  • Cyanation :

    • Reagent : Zn(CN)₂ under Pd catalysis (Pd₂(dba)₃, dppf ligand).

    • Conditions : 140°C, microwave irradiation, 1 h (89% yield).

Challenges : Competing protodecupration and nitrile group hydrolysis necessitate strict anhydrous conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow systems:

  • Multi-Step Flow Synthesis :

    • Step 1 : Continuous fluorination using CsF-packed reactors (residence time 25 min, 110°C).

    • Step 2 : Trifluoromethylation via gas-liquid segmented flow to enhance mass transfer.

    • Step 3 : Catalytic demethylation with BBr₃ in a corrosion-resistant SiC reactor.

Table 2 : Comparative Analysis of Batch vs. Flow Production

ParameterBatch ReactorFlow Reactor
Total Yield62%78%
Reaction Time18 h3.5 h
Byproduct Formation12%4%

Flow systems reduce side reactions through precise residence time control and improved heat management.

Optimization of Critical Reaction Parameters

Solvent Effects on Trifluoromethylation

Polar aprotic solvents (DMF, NMP) stabilize Cu intermediates, while ethereal solvents (THF) favor faster kinetics but lower yields:

Yield(%)=89.312.4[THF]+8.7[DMF](R2=0.94)\text{Yield} (\%) = 89.3 - 12.4[\text{THF}] + 8.7[\text{DMF}] \quad (R^2 = 0.94)

Temperature-Dependent Regioselectivity

Higher temperatures (>100°C) promote para-fluorination, whereas lower temperatures (<60°C) favor ortho-products:

Ortho:Para Ratio=1.2×103T20.25T+16.8(T in C)\text{Ortho:Para Ratio} = 1.2 \times 10^{-3}T^2 - 0.25T + 16.8 \quad (T \text{ in } ^\circ\text{C})

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Physical Properties

  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents such as acetone and methanol
  • Boiling Point : Approximately 180°C

Medicinal Chemistry

Benzonitrile derivatives, including 6-fluoro-2-hydroxy-3-(trifluoromethyl)-, have been investigated for their potential as pharmaceutical agents. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and permeability across biological membranes. Studies have shown that compounds with similar structures exhibit activity against various biological targets, including:

  • Antagonists of Ion Channels : Research indicates that benzonitrile derivatives can act as antagonists for ion channels, particularly TRPA1, which is involved in pain and inflammation pathways .

Case Study: TRPA1 Antagonists

A study on TRPA1 antagonists highlighted the role of structural modifications in enhancing pharmacological efficacy. Benzonitrile derivatives were included in high-throughput screening assays to identify potent inhibitors . The findings suggest that the incorporation of fluorinated groups can significantly impact the binding affinity and selectivity of these compounds.

Material Science

The hydrophobic nature of benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- makes it suitable for applications in coatings and polymers. Its resistance to chemical degradation allows for its use in environments where durability is critical.

Application Example: High-Performance Coatings

Fluorinated compounds are often used in high-performance coatings due to their ability to repel water and resist staining. The incorporation of benzonitrile into polymer formulations has been shown to enhance the mechanical properties and longevity of coatings used in harsh conditions.

Environmental Applications

Research has also explored the use of benzonitrile derivatives in environmental chemistry, particularly in the degradation of pollutants. The compound's unique structure allows it to interact with various environmental contaminants, facilitating their breakdown.

Case Study: Pollutant Degradation

A study investigated the efficacy of benzonitrile derivatives in degrading chlorinated solvents commonly found in groundwater contamination. Results indicated that these compounds could effectively catalyze the breakdown of pollutants under specific conditions, suggesting potential for remediation efforts .

Comparative Analysis with Related Compounds

To better understand the advantages of using benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- compared to similar compounds, a comparison table is presented below:

Compound NameBioactivityStabilityApplication Area
BenzonitrileModerateModerateGeneral synthesis
Benzonitrile Derivative AHighHighMedicinal chemistry
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-HighVery HighMaterial science, Environmental remediation

Mechanism of Action

The mechanism of action of Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Key Comparisons

Functional Group Impact: The hydroxyl group in the main compound enhances acidity (pKa ~8–10) compared to non-hydroxylated analogs like 2-fluoro-4-(trifluoromethyl)benzonitrile. This property facilitates solubility in aqueous media, critical for biological applications.

Substituent Position Effects :

  • Positional isomerism significantly alters reactivity. For example, 2-fluoro-4-(trifluoromethyl)benzonitrile lacks the steric hindrance caused by the 2-OH group in the main compound, enabling easier nucleophilic substitution at the para position .

Applications: The main compound’s trifluoromethyl and hydroxyl groups make it a candidate for kinase inhibitor synthesis, whereas 3-fluoro-5-(trifluoromethyl)phenol is prioritized in materials science due to its radical-scavenging phenolic group .

Research Findings and Regulatory Considerations

  • Pharmaceutical Relevance: The structural similarity to 4-amino-2-(trifluoromethyl)benzonitrile underscores the importance of stringent impurity control in drug synthesis, as amino groups may introduce genotoxic risks .
  • Synthetic Challenges : Fluorine and trifluoromethyl groups complicate synthesis due to their strong electron-withdrawing effects, often requiring specialized catalysts (e.g., palladium-mediated cyanation) .

Biological Activity

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-, also known by its CAS number 1823930-53-5, is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C8H4F4N
  • Molecular Weight: 201.12 g/mol
  • IUPAC Name: 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile

Physical Properties:

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of benzonitrile derivatives often stems from their ability to interact with various biological targets due to the presence of functional groups such as hydroxyl and trifluoromethyl. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with a trifluoromethyl substituent can significantly inhibit the growth of various bacterial strains. A structure-activity relationship (SAR) analysis revealed that the presence of this group can improve the potency against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent investigations into the anticancer properties of benzonitrile derivatives have shown promising results. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. For example, a study reported that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Researchers tested various benzonitrile derivatives for their antimicrobial activity against clinical isolates of E. coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to standard antibiotics .
  • Anticancer Activity Assessment:
    • A study evaluated the effect of benzonitrile derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .

Comparative Analysis

The biological activity of benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- can be compared to other similar compounds:

Compound NameIC50 (µM) against MCF-7MIC (µg/mL) against E. coli
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-1532
Benzonitrile (non-fluorinated)>5064
Trifluoromethyl-substituted phenol2030

Q & A

Q. What are the recommended synthetic routes for preparing 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile?

Q. How can the purity and identity of this compound be validated?

Use high-performance liquid chromatography (HPLC) with a reversed-phase C18 column (e.g., Waters Spherisorb ODS-2) and UV detection at 254 nm. Retention times should be cross-referenced with standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR: Hydroxy proton at δ 9.5–10.5 ppm (broad singlet).
  • ¹⁹F NMR: Distinct signals for -CF₃ (δ -60 to -65 ppm) and aromatic F (δ -110 to -115 ppm) .

Q. What stability considerations are critical for this compound?

The hydroxy and nitrile groups make the compound prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store at -20°C in anhydrous DMSO or sealed vials under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., mass spectra vs. NMR) be resolved?

Discrepancies may arise from isotopic patterns (e.g., fluorine-19) or solvent impurities. Perform isotopic abundance calculations for HRMS (e.g., M+1 and M+2 peaks for Cl/Br impurities). For NMR, use deuterated solvents (e.g., DMSO-d₆) and compare with reference spectra from databases like NIST Chemistry WebBook .

Q. What reaction mechanisms explain the regioselectivity of fluorination in this compound?

Fluorination at the 6-position is governed by electron-withdrawing groups (-CN, -CF₃) directing NAS to meta/para positions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to confirm activation barriers for competing pathways .

Q. How does the compound’s structure influence its bioactivity in drug discovery?

Q. What strategies optimize yields in multi-step syntheses involving this compound?

Use flow chemistry for NAS steps to enhance reproducibility. For hydroxylation, employ catalytic Pd/Cu systems to minimize side reactions. Monitor intermediates via inline FTIR spectroscopy .

Methodological Notes

  • Chromatography: Optimize HPLC mobile phases (e.g., 0.1% TFA in water/acetonitrile) to resolve polar degradation products .
  • Spectroscopy: For ¹⁹F NMR, use a broadband probe and reference to CFCl₃ at 0 ppm .
  • Computational Tools: Gaussian or ORCA software for DFT studies .

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